

# A Comprehensive Technical Guide to the Chemical Structure of Fukugetin

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## Compound of Interest

Compound Name: *Fukugetin*

Cat. No.: *B10819961*

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## Abstract

**Fukugetin**, also known as Morelloflavone, is a naturally occurring biflavonoid found predominantly in plants of the *Garcinia* genus. Structurally, it is a dimer formed by a C3-C8" linkage between a naringenin (flavanone) unit and a luteolin (flavone) unit. This unique arrangement confers a range of significant biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. **Fukugetin** exerts its effects by modulating key cellular signaling pathways, notably inhibiting the Raf/MEK/ERK (MAPK) cascade, a critical pathway in cell proliferation and survival. This technical guide provides an in-depth analysis of **Fukugetin**'s chemical structure, physicochemical properties, spectroscopic characterization, natural sources, biosynthetic origins, and its mechanism of action on the ERK signaling pathway. Detailed experimental methodologies for its isolation and purification are also presented to support further research and development.

## Chemical Structure and Physicochemical Properties

**Fukugetin** is a biflavonoid characterized by the covalent linkage of two distinct flavonoid monomers: a luteolin moiety and a naringenin moiety. The linkage occurs between the C-3 position of the naringenin unit and the C-8" position of the luteolin unit. Its official IUPAC name is 8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one.

The presence of multiple hydroxyl groups makes **Fukugetin** a highly polar molecule with significant potential for hydrogen bonding, which influences its solubility and interactions with biological targets. Due to restricted rotation around the interflavanyl C-C bond, **Fukugetin** can exist as atropisomers, often observed as distinct conformers in NMR spectroscopy at room temperature.

Table 1: Physicochemical and Structural Data for **Fukugetin**

Property	Value	Reference
IUPAC Name	8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one	
Synonyms	Morelloflavone	[1]
Molecular Formula	C <sub>30</sub> H <sub>20</sub> O <sub>11</sub>	
Molecular Weight	556.5 g/mol	
Exact Mass	556.100561 Da	
CAS Number	16851-21-1 (for Morelloflavone)	[1]
Appearance	Yellow solid/crystals	
Classification	Biflavonoid	

## Spectroscopic Characterization

The structural elucidation of **Fukugetin** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential for confirming the biflavonoid structure, identifying the specific monomeric units, and determining the linkage point. The spectra of **Fukugetin**,

typically recorded in solvents like DMSO- $d_6$ , are complex due to the presence of two distinct flavonoid skeletons and the existence of rotational conformers at room temperature, which can cause signal duplication. A definitive assignment of all proton and carbon signals has been accomplished through 2D NMR experiments (COSY, HMQC, and HMBC).

Table 2:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for **Fukugetin** (Major Conformer in DMSO- $d_6$ )

Note: The complete and unequivocally assigned  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for the major conformer of Morelloflavone (**Fukugetin**) are detailed in the publication by Li, X.C. & Ferreira, D. in Tetrahedron, 2002, 58, 8709-8717. The data presented below are representative chemical shifts compiled from available literature.

Position	<sup>13</sup> C Chemical Shift (δ, ppm)	<sup>1</sup> H Chemical Shift (δ, ppm, J in Hz)
Naringenin Moiety		
2	~82.0	~5.75 (d, J=12.0)
3	~45.0	~4.65 (d, J=12.0)
4	~197.0	-
5	~164.0	~12.20 (s, 5-OH)
6	~96.0	~5.95 (s)
7	~167.0	-
8	~95.0	~5.97 (s)
9 (4a)	~102.0	-
1'	~129.0	-
2', 6'	~128.0	~7.00 (d, J=8.4)
3', 5'	~115.0	~6.41 (d, J=8.4)
4'	~158.0	-
Luteolin Moiety		
2''	~164.0	-
3''	~103.0	~6.23 (s)
4''	~182.0	-
5''	~161.0	-
6''	~99.0	~6.25 (s)
7''	~164.0	-
8''	~104.0	-
9'' (4a'')	~104.0	-
1'''	~122.0	-

2'''	~116.0	~7.45 (d, J=2.1)
3'''	~145.0	-
4'''	~149.0	-
5'''	~115.0	~6.86 (d, J=8.7)
6'''	~119.0	~7.45 (dd, J=8.7, 2.1)

## Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula of **Fukugetin** (C<sub>30</sub>H<sub>20</sub>O<sub>11</sub>). Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns of the flavonoid skeletons. Common fragmentation pathways for flavonoids include retro-Diels-Alder (RDA) reactions in the C-ring, leading to the cleavage of the molecule into smaller, diagnostic fragments. For a biflavonoid like **Fukugetin**, the fragmentation is more complex but can provide information about the nature of the individual flavonoid units and the interflavonoid bond.

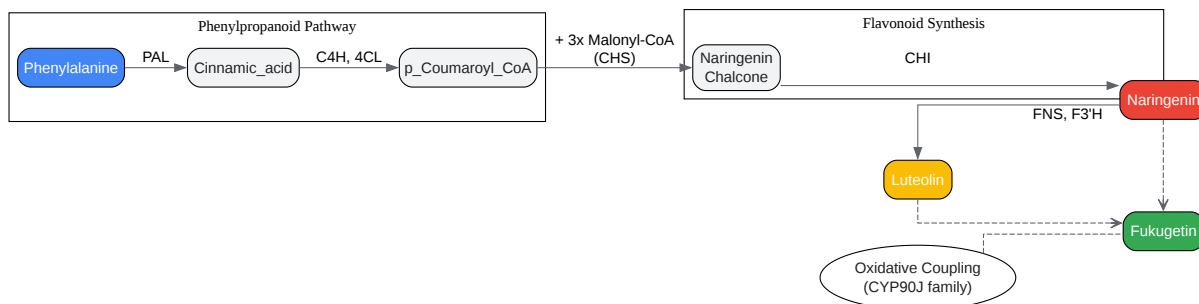
## Natural Occurrence and Biosynthesis

### Natural Sources

**Fukugetin** is primarily isolated from the bark, leaves, and fruits of plants belonging to the *Garcinia* genus (family Clusiaceae), such as *Garcinia subelliptica*, *Garcinia dulcis*, and *Garcinia brasiliensis*. It has also been identified in other plants, including *Platonia insignis*.

### Biosynthesis Pathway

The biosynthesis of biflavonoids is a branch of the well-established flavonoid pathway, which originates from the phenylpropanoid pathway. The formation of the C-C interflavonoid bond is achieved through an enzymatic oxidative coupling of two flavonoid monomers. Recent research has identified that gymnosperm-specific cytochrome P450 enzymes of the CYP90J family are responsible for catalyzing this dimerization. The proposed mechanism involves a heme-induced diradical coupling, where the enzyme facilitates the formation of radical species on each flavonoid monomer, which then couple to form the C-C bond.[2] For **Fukugetin**, this involves the specific coupling of a luteolin precursor and a naringenin precursor.



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Proposed biosynthetic pathway of **Fukugetin**.

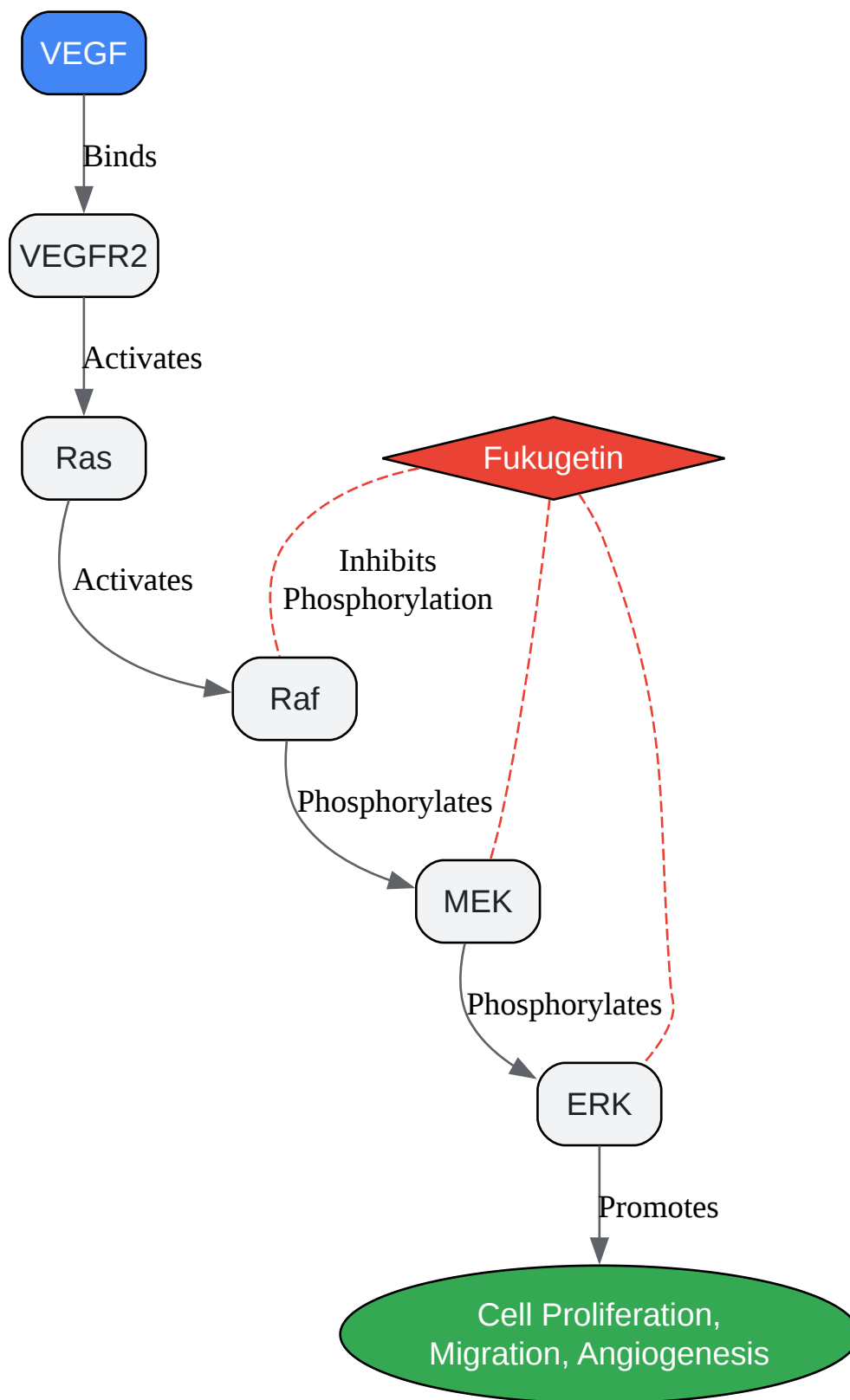
## Biological Activity and Signaling Pathways

**Fukugetin** exhibits a wide array of pharmacological effects, with its anticancer and anti-angiogenic properties being of significant interest. A primary mechanism of action is the inhibition of the Ras/Raf/MEK/ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.

## Inhibition of the ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, driving tumor growth and angiogenesis. Vascular Endothelial Growth Factor (VEGF) is a common upstream activator of this pathway in endothelial cells. Studies have shown that **Fukugetin** (Morelloflavone) effectively inhibits the VEGF-induced phosphorylation, and therefore activation, of key kinases in this cascade, including Raf, MEK, and ERK.<sup>[2]</sup> Importantly, this inhibition occurs downstream of the VEGF receptor (VEGFR2), as **Fukugetin** does not block

the initial activation of the receptor itself.[2] By disrupting this pathway, **Fukugetin** can suppress endothelial cell proliferation and migration, which are critical steps in angiogenesis.



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**Fukugetin's** inhibition of the ERK/MAPK pathway.

## Experimental Protocols: Isolation and Purification

The following protocol describes a general methodology for the isolation of **Fukugetin** from plant material, such as the leaves of *Garcinia subelliptica*.

### Extraction

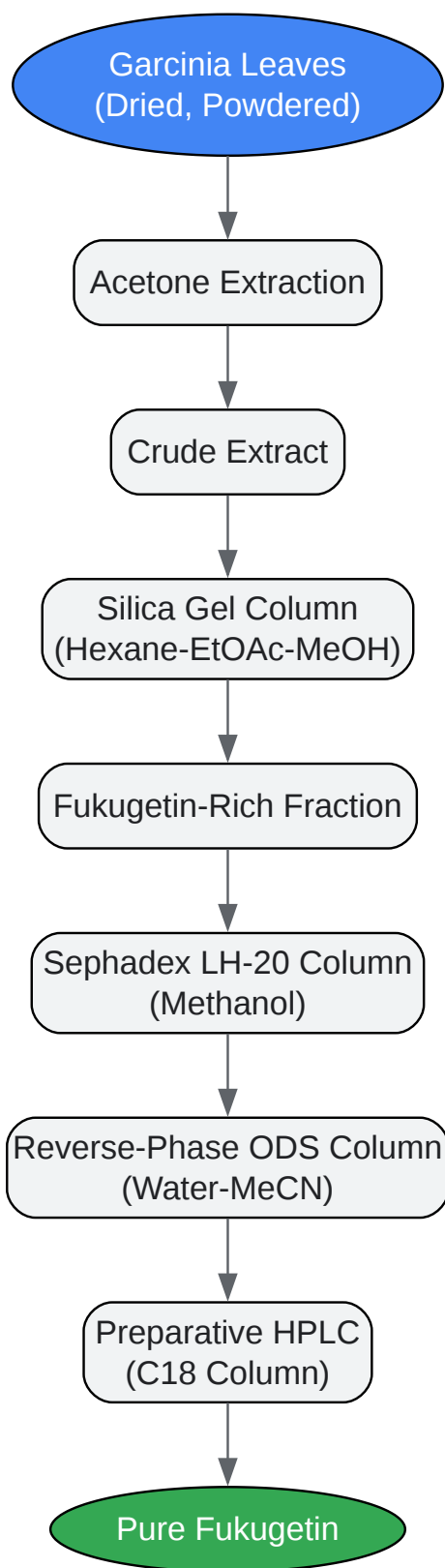
- **Drying and Grinding:** Air-dry the collected plant material (e.g., leaves) at room temperature and grind into a fine powder.
- **Solvent Extraction:** Macerate the powdered material with acetone at room temperature for an extended period (e.g., 48-72 hours). Repeat the extraction process multiple times to ensure exhaustive extraction.
- **Concentration:** Combine the acetone extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

### Chromatographic Purification

- **Initial Fractionation (Silica Gel Chromatography):**
  - Apply the crude extract to a silica gel column.
  - Elute the column with a gradient solvent system, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, then methanol).
  - Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing the target compound.
- **Size Exclusion Chromatography (Sephadex LH-20):**
  - Subject the **Fukugetin**-rich fractions to size exclusion chromatography on a Sephadex LH-20 column.



- Elute with a suitable solvent, typically methanol, to separate compounds based on molecular size and to remove pigments and polymeric material.
- Reverse-Phase Chromatography (ODS):
  - Further purify the resulting fractions using reverse-phase column chromatography on octadecyl silica (ODS).
  - Elute with a gradient of water and methanol or acetonitrile, starting with a high concentration of water and gradually increasing the organic solvent concentration.
- Final Purification (Preparative HPLC):
  - For obtaining high-purity **Fukugetin**, perform preparative High-Performance Liquid Chromatography (HPLC) on the most enriched fractions.
  - Utilize a reverse-phase column (e.g., C18) with an isocratic or gradient mobile phase of acetonitrile/water or methanol/water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
  - Monitor the elution at a suitable wavelength (e.g., 280 nm or 350 nm) and collect the peak corresponding to **Fukugetin**.
- Structure Confirmation:
  - Confirm the identity and purity of the isolated compound using NMR spectroscopy and Mass Spectrometry as described in Section 2.



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General workflow for **Fukugetin** isolation.

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## References

- 1. thaiscience.info [thaiscience.info]
- 2. NP-MRD: <sup>1</sup>H NMR Spectrum (1D, 200 MHz, DMSO-d<sub>6</sub> at 25C, simulated) (NP0024460) [np-mrd.org]
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